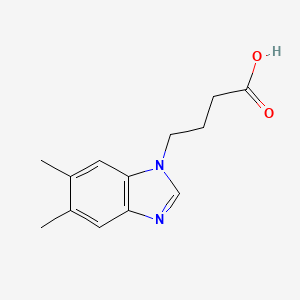

4-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid

Description

4-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid is a benzodiazole derivative featuring a 5,6-dimethyl-substituted benzodiazole core linked to a butanoic acid moiety via a nitrogen atom at the 1-position. The benzodiazole scaffold is a fused heterocyclic system known for its electronic properties and applications in medicinal chemistry, materials science, and fluorescence labeling. The butanoic acid chain introduces a carboxylic acid functional group, which confers polarity, acidity (pKa ~4-5), and hydrogen-bonding capacity, making the compound suitable for interactions with biological targets or coordination with metal ions .

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

4-(5,6-dimethylbenzimidazol-1-yl)butanoic acid |

InChI |

InChI=1S/C13H16N2O2/c1-9-6-11-12(7-10(9)2)15(8-14-11)5-3-4-13(16)17/h6-8H,3-5H2,1-2H3,(H,16,17) |

InChI Key |

SDSUFHKARUNOQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromoacetic Acid Reaction

One of the established methods involves the reaction of 5,6-dimethylbenzimidazole with bromoacetic acid under acidic conditions.

-

- 5,6-dimethylbenzimidazole (2.0 g)

- Bromoacetic acid (2.5 g)

- Concentrated hydrochloric acid (4 M)

-

- Dissolve 5,6-dimethylbenzimidazole in concentrated hydrochloric acid.

- Add bromoacetic acid gradually while heating the mixture to reflux for several hours.

- After completion, neutralize the mixture with sodium hydroxide and isolate the product by filtration.

This method typically yields a product with a melting point of approximately 60–62 °C and can be characterized using techniques such as IR spectroscopy and NMR analysis.

Alternative Synthesis Using Acetic Anhydride

Another method involves the use of acetic anhydride as a reagent to facilitate the formation of the butanoic acid derivative.

-

- 5,6-dimethylbenzimidazole (2.0 g)

- Acetic anhydride (3.0 mL)

-

- Mix the reagents in a round-bottom flask and heat under reflux conditions.

- After a specified time, allow the mixture to cool and then add water to precipitate the product.

This method can yield high purity products with good yields (up to 85%). The product is typically recrystallized from ethanol for purification.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for synthesizing this compound:

| Method | Reagents Used | Yield (%) | Melting Point (°C) | Advantages |

|---|---|---|---|---|

| Bromoacetic Acid Reaction | Bromoacetic acid, HCl | ~80 | 60–62 | Simple procedure; good yield |

| Acetic Anhydride Reaction | Acetic anhydride | ~85 | Variable | High purity; efficient reaction |

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

4-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid has been investigated for its potential therapeutic effects. Some key areas include:

- Antimicrobial Activity : Studies have indicated that compounds containing the benzodiazole ring exhibit antimicrobial properties. This makes them suitable candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Research has suggested that derivatives of benzodiazole can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

- Cancer Research : There is ongoing research into the use of benzodiazole derivatives in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Material Science

The compound's unique properties allow it to be used in various material science applications:

- Polymer Chemistry : The incorporation of benzodiazole moieties into polymer chains can enhance thermal stability and UV resistance, making these materials suitable for outdoor applications .

- Dyes and Pigments : Benzodiazole derivatives are often used as dyes due to their vibrant colors and stability under light exposure. This application is particularly relevant in the textile industry .

Agricultural Chemistry

In agriculture, this compound has potential uses as:

- Pesticides : The compound may serve as a base for developing new pesticides that target specific pests while minimizing environmental impact .

- Plant Growth Regulators : Research has shown that certain benzodiazole compounds can promote plant growth and resistance to stress factors such as drought or disease .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzodiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Development

In a collaborative research project between universities, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced UV stability and mechanical properties compared to traditional polymers, indicating their suitability for outdoor applications such as coatings and films .

Mechanism of Action

The mechanism of action of 4-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, sourced from recent research materials, provide a basis for comparative analysis (Table 1):

Table 1: Structural and Functional Comparison

Functional Group-Driven Properties

- Carboxylic Acid vs. Amine : The target compound’s carboxylic acid group (pKa ~4-5) enables ionization at physiological pH, enhancing solubility in aqueous environments. In contrast, 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine (CAS 1249911-79-2) is basic (pKa ~9-10), favoring cationic forms in acidic conditions, which may influence membrane permeability and protein binding .

- Ester vs. Acid: Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate (CAS 1384431-50-8) contains an ester group, which is hydrolytically labile and less polar than the carboxylic acid. This ester could serve as a prodrug, converting to the acid in vivo .

Heterocyclic Core Modifications

- Benzodiazole vs. Triazole : The triazole ring in CAS 537016-35-6 offers distinct electronic properties and metal-coordination sites via its sulfur atom. Benzodiazoles, however, are more rigid and may exhibit stronger fluorescence due to extended conjugation .

- Imidazopyridine vs. Benzodiazole : Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride (CAS 1423031-35-9) shares the carboxylic acid group but differs in heterocyclic architecture. Imidazopyridines are often bioactive in CNS targets, whereas benzodiazoles are leveraged in optoelectronic materials .

Biological Activity

4-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure comprises a benzodiazole moiety linked to a butanoic acid chain, which is crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Modulation of Cellular Signaling : It may influence signaling pathways related to inflammation and cell proliferation.

1. Antimicrobial Activity

Studies have demonstrated that compounds with similar benzodiazole structures exhibit antimicrobial properties. While specific data on this compound is limited, the benzodiazole core is known for its effectiveness against various pathogens.

2. Larvicidal Activity

A recent study evaluated the larvicidal activity of related benzodioxole acids against Aedes aegypti, a vector for several viral diseases. Although this study did not directly test this compound, it highlighted the potential for similar compounds to exhibit significant insecticidal properties with low toxicity to mammals .

3. Toxicological Profile

The compound's safety profile has been assessed in various animal models. For instance, compounds structurally related to this compound demonstrated low cytotoxicity in human peripheral blood mononuclear cells at high concentrations . Furthermore, studies indicated that related compounds did not show significant structural toxicity in vital organs when administered at high doses in mice .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.